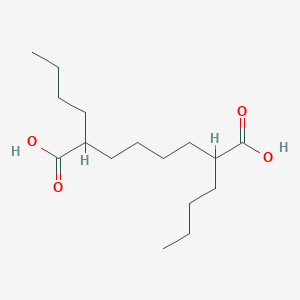

2,7-Dibutyloctanedioic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-dibutyloctanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O4/c1-3-5-9-13(15(17)18)11-7-8-12-14(16(19)20)10-6-4-2/h13-14H,3-12H2,1-2H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJTTZOOICZCMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCCC(CCCC)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570840 | |

| Record name | 2,7-Dibutyloctanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538373-97-6 | |

| Record name | 2,7-Dibutyloctanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,7 Dibutyloctanedioic Acid

Retrosynthetic Analysis and Selection of Key Precursors

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials. For 2,7-dibutyloctanedioic acid, the most logical disconnections involve the bonds that introduce the butyl side chains.

A primary retrosynthetic disconnection breaks the C2-butyl and C7-butyl bonds. This approach simplifies the target molecule to a linear six-carbon dicarboxylic acid core and two four-carbon fragments. This identifies adipic acid or its ester derivatives, such as diethyl adipate (B1204190), as the key C6 precursor, and a butyl halide (e.g., 1-bromobutane) as the C4 electrophile. This strategy relies on a double α-alkylation of a central dicarboxylic acid scaffold.

The core of the synthesis is the elongation of the C6 adipic acid backbone with two C4 butyl chains. This is achieved through the formation of enolates from the precursor diester. The α-hydrogens of a simple diester like diethyl adipate are not as acidic (pKa ≈ 25 in DMSO) as those in β-dicarbonyl compounds like diethyl malonate (pKa ≈ 13). libretexts.org Therefore, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is required to quantitatively generate the enolate for efficient alkylation. libretexts.orgyoutube.com The enolate then acts as a nucleophile, attacking the electrophilic alkyl halide in an SN2 reaction to form the new carbon-carbon bond. pressbooks.pub Repeating this process allows for dialkylation.

In the chosen retrosynthetic path, the two carboxyl functionalities are present from the start in the adipic acid precursor. The challenge is not their introduction, but the preservation and eventual regeneration of the free carboxylic acid groups. The synthesis begins by protecting the carboxylic acids as esters (e.g., ethyl esters) to prevent unwanted side reactions during the base-mediated alkylation steps. chemicalbook.com After the carbon skeleton is fully assembled, the final step is the deprotection of these ester groups via saponification (hydrolysis under basic conditions), followed by acidification to yield the target dicarboxylic acid. researchgate.netumich.edu

Classical Organic Synthesis Approaches

A classical approach based on the retrosynthetic analysis provides a reliable, multi-step pathway to this compound. This method centers on the symmetrical dialkylation of diethyl adipate.

The synthesis can be envisioned as a five-step sequence, with optimization required at each stage to maximize yield and purity.

Esterification: Adipic acid is first converted to diethyl adipate, typically through Fischer esterification using ethanol (B145695) and a catalytic amount of strong acid like sulfuric acid. chemicalbook.com

Dianion Formation: The diethyl adipate is treated with two equivalents of a strong base, such as LDA, at low temperature (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the dienolate.

Dialkylation: The dienolate is then reacted with at least two equivalents of a primary alkyl halide, such as 1-bromobutane. This SN2 reaction forms diethyl 2,7-dibutyloctanedioate. The use of primary halides is crucial to avoid competing E2 elimination reactions. pressbooks.pub

Saponification: The resulting dialkylated diester is hydrolyzed to the corresponding dicarboxylate salt using a strong base like sodium hydroxide (B78521) in an aqueous or alcoholic solution. umich.edu

Acidification: The final product, this compound, is obtained by treating the dicarboxylate salt with a strong mineral acid, such as hydrochloric acid, which protonates the carboxylate groups and causes the product to precipitate.

An illustrative data table for this proposed classical synthesis is provided below.

| Step | Reaction | Key Reagents & Conditions | Purpose |

| 1 | Esterification | Adipic acid, Ethanol (excess), H₂SO₄ (cat.), Reflux | Protect carboxylic acids as esters for subsequent steps. |

| 2 | Enolate Formation | Diethyl adipate, Lithium Diisopropylamide (LDA) (2.2 eq.), THF, -78 °C | Generate a nucleophilic dienolate at the α-carbons. |

| 3 | Dialkylation | 1-Bromobutane (2.5 eq.), -78 °C to room temp. | Form C-C bonds by adding butyl groups at C2 and C7. |

| 4 | Saponification | Diethyl 2,7-dibutyloctanedioate, NaOH (aq.), Ethanol, Reflux | Hydrolyze the ester groups to carboxylate salts. |

| 5 | Acidification | Aqueous dicarboxylate solution, HCl (conc.) until pH < 2 | Protonate the carboxylates to yield the final diacid product. |

This table presents a representative, not experimentally verified, synthetic protocol.

The key functional group transformations in this sequence are the protection of the carboxylic acids as esters and their final deprotection. The esterification step is a reversible reaction driven to completion by using an excess of the alcohol or by removing water. The final saponification is an irreversible hydrolysis of the ester to a carboxylate salt, which is then neutralized in the acidification workup to provide the desired dicarboxylic acid. researchgate.net

Catalytic Synthesis Routes

While classical enolate chemistry provides a direct route, modern catalytic methods offer alternative strategies for constructing carbon-carbon bonds, though they may be less direct for this specific target.

One potential catalytic approach involves the oxidative coupling of terminal alkynes, known as the Glaser or Hay coupling. wikipedia.orgorganic-chemistry.orgsynarchive.com A hypothetical synthesis could start with a C8 precursor like 2-butyl-7-octynoic acid. Catalytic dimerization using a copper(I) salt and an oxidant would form the C16 diyne diacid backbone. Subsequent hydrogenation of the two triple bonds with a catalyst like palladium on carbon (Pd/C) would yield the saturated carbon chain of the target molecule. While elegant, this route depends on the availability of a complex, non-commercial starting material.

Another powerful catalytic method is olefin metathesis, which can be used to form carbon-carbon double bonds. google.com A self-metathesis of a precursor like ethyl 2-butyl-4-pentenoate could theoretically produce a C10 diene-diester. However, this does not directly lead to the desired C16 backbone and would require further complex transformations. These catalytic methods, while powerful, appear less efficient for synthesizing this particular symmetrically α,α'-dialkylated dicarboxylic acid compared to the classical alkylation of a readily available precursor like diethyl adipate.

Transition Metal-Catalyzed Coupling Reactions for C-C Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. For a molecule like this compound, these reactions could be pivotal in constructing the substituted carbon skeleton.

Catalytic decarboxylative coupling represents a powerful strategy where carboxylic acids are used as precursors to generate carbon nucleophiles in situ, avoiding the need for pre-formed organometallic reagents. illinois.edu Metals such as palladium, copper, and nickel are frequently employed to catalyze the coupling of carboxylic acids with various partners. illinois.edursc.org For instance, palladium-catalyzed decarboxylative reactions can form C(sp²)-C(sp) or C(sp)-C(sp) bonds, and related methods have been developed for C(sp³)-C(sp) bond formation. rsc.org A hypothetical route to this compound could involve the coupling of a suitably functionalized shorter-chain precursor.

Another relevant approach is the hydrocarboxylation of olefins, which introduces a carboxylic acid group directly onto a double bond. Palladium-catalyzed hydrocarboxylation using formic acid, often with acetic anhydride (B1165640) as a co-catalyst, presents an atom-economic method for producing a variety of carboxylic acids under mild conditions without the use of toxic carbon monoxide gas. rsc.org This could be envisioned as a terminal step in a multi-stage synthesis to form the dicarboxylic acid from a precursor diene.

The challenges in applying these methods to this compound would lie in achieving the desired regioselectivity for the branched structure and potentially in the multi-step nature of such a synthesis.

Stereoselective Catalysis in the Synthesis of this compound (if applicable)

The structure of this compound contains two chiral centers at positions C2 and C7. Consequently, the molecule can exist as multiple stereoisomers (RR, SS, and meso forms). The synthesis of a single, pure stereoisomer necessitates the use of stereoselective catalysis.

Stereoselective synthesis is critical in producing compounds with defined three-dimensional structures, which is particularly important in fields like materials science and pharmaceuticals. nih.govelsevierpure.com While specific stereoselective syntheses for this compound are not reported, analogous strategies highlight the potential. For example, highly stereoselective methods have been developed for the synthesis of polysubstituted cyclic ethers and spiroacetals, demonstrating the precise control achievable over multiple stereocenters. nih.govnih.gov

An enantioselective synthesis would likely involve either a chiral catalyst or a chiral auxiliary to guide the formation of one enantiomer over the other. youtube.com For instance, an asymmetric aldol (B89426) reaction could be used to set the stereocenters, followed by further modifications. The development of such a route would be a significant synthetic challenge, requiring careful selection of catalysts and reaction conditions to control the relative and absolute stereochemistry at both chiral centers. youtube.com

Green Chemistry Principles in this compound Synthesis

The modern chemical industry places a strong emphasis on sustainability, guided by the principles of green chemistry. These principles advocate for the design of chemical processes that are efficient, safe, and environmentally benign.

Atom Economy and Reaction Efficiency Maximization

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org Reactions with high atom economy, such as addition reactions, are preferred as they generate minimal waste. rsc.org

In the context of synthesizing dicarboxylic acids, a Pd-catalyzed hydrocarboxylation of an olefin using formic acid is an example of an atom-economic approach. rsc.org In contrast, traditional multi-step syntheses involving protecting groups or stoichiometric reagents often have low atom economy, generating significant amounts of by-products that must be managed as waste. Maximizing reaction efficiency not only reduces waste but also lowers costs associated with raw materials and disposal.

Utilization of Biorenewable Feedstocks and Sustainable Solvents

A key green chemistry strategy is the use of renewable resources instead of finite petrochemical feedstocks. nih.gov Long-chain dicarboxylic acids are prime candidates for production from biorenewable sources, particularly plant oils and fatty acids. biobasedpress.eufraunhofer.de For example, dodecanedioic acid (DDDA), a C12 dicarboxylic acid, is now commercially produced via fermentation of lauric acid, which is derived from palm kernel oil. biobasedpress.eu This bio-based approach offers a sustainable alternative to traditional chemical synthesis, which is often energy-intensive and environmentally challenging. biobasedpress.eufraunhofer.de

The synthesis of a branched dicarboxylic acid like this compound could hypothetically start from renewable feedstocks, although it would require more complex transformations than for linear DCAs.

The choice of solvent is another critical factor. Green solvents, such as water, supercritical fluids, or even solvent-free systems, are increasingly being adopted. mdpi.com Water is an ideal medium for many biocatalytic processes, and its use can eliminate the need for volatile organic compounds (VOCs). mdpi.com

Waste Minimization and Process Intensification

Waste minimization is a crucial goal that encompasses reducing by-products, solvent use, and energy consumption. cetjournal.it Process intensification (PI) offers a powerful engineering solution to achieve these goals. PI involves developing smaller, safer, and more energy-efficient process technologies. wur.nl

Switching from traditional batch reactors to continuous flow systems, such as microreactors, is a key aspect of PI. wur.nltue.nl Microreactors offer superior heat and mass transfer, allowing for the use of highly exothermic reactions under precise control. cetjournal.itbme.hu This enhanced control can lead to higher yields, fewer by-products, and a significant reduction in reaction times and solvent volumes. cetjournal.itwur.nl For example, the synthesis of adipic acid has been investigated in micro packed bed reactors to improve safety and efficiency compared to conventional batch processes. tue.nl Adopting such continuous flow technologies for the synthesis of specialty chemicals like this compound could profoundly reduce the environmental footprint of the production process. wur.nl

Biocatalytic Synthesis of this compound and Related Long-Chain Dicarboxylic Acids

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, has emerged as a powerful and sustainable alternative to traditional chemical synthesis. nih.govresearchgate.net For the production of long-chain dicarboxylic acids (LCDAs), biotechnological routes are particularly well-developed and have been commercialized. fraunhofer.denih.gov

The most common biocatalytic pathway is the ω-oxidation of fatty acids. nih.govnih.gov In this process, microorganisms, typically yeasts of the genus Candida or engineered Escherichia coli, convert fatty acids or alkanes into their corresponding α,ω-dicarboxylic acids. researchgate.netnih.gov The process involves a series of enzymatic steps:

A cytochrome P450 monooxygenase hydroxylates the terminal methyl group of the fatty acid.

The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by an alcohol dehydrogenase/oxidase.

Finally, an aldehyde dehydrogenase oxidizes the aldehyde to a carboxylic acid group, yielding the DCA. nih.gov

This method is highly effective for producing linear DCAs with various chain lengths from renewable plant oils. biobasedpress.eunih.gov The production of branched-chain DCAs like this compound via biocatalysis is more challenging and not widely established. It would likely require the discovery of novel enzymes or the extensive engineering of existing metabolic pathways to recognize and transform a branched substrate or to build the branched structure from smaller precursors. nih.gov Given the rapid advances in synthetic biology, the development of engineered microbes for the de novo synthesis of complex, substituted DCAs is a promising area for future research. nih.gov

Microbial Fermentation Strategies for Dicarboxylic Acid Production

Microbial fermentation is a cornerstone of biotechnology, offering a pathway to convert renewable feedstocks into complex chemicals. susupport.com This process utilizes the metabolic activities of microorganisms, such as bacteria and yeasts, to perform intricate chemical syntheses under mild conditions. susupport.com For dicarboxylic acid production, certain yeast species, notably from the Candida genus, have demonstrated high efficiency in converting alkanes and fatty acids into α,ω-dicarboxylic acids. nih.gov

The choice of fermentation strategy is critical for maximizing product yield and productivity. Fed-batch fermentation, for instance, is a widely adopted method that allows for controlled nutrient feeding, maintaining an optimal environment for microbial growth and production, which can lead to higher substrate utilization compared to other methods. nih.gov While much of the success in microbial fermentation has been with linear DCAs, these established strategies provide a foundational framework for developing processes for branched-chain variants. nih.gov The core challenge lies in identifying or engineering microbes capable of processing branched-chain substrates. Two-phase fermentation systems, where an organic solvent or resin is used to extract the product in situ, can also enhance yields by mitigating product toxicity to the microbial cells, a strategy that could be vital for producing potentially more toxic branched-chain molecules. mdpi.com

Table 1: Microorganisms and Fermentation Products for Dicarboxylic Acid (DCA) Production

| Microorganism | Substrate | Product | Reference |

|---|---|---|---|

| Candida tropicalis | Fatty acids or alkanes | C6-C18 DCAs | nih.gov |

| Saccharomyces cerevisiae | Glucose | Adipic Acid | nih.gov |

| Escherichia coli | Glucose | Adipic Acid | nih.gov |

| Lactobacillus rhamnosus | Brewer's spent grain | Lactic Acid | nih.gov |

Enzymatic Reaction Cascades for Selective Oxidation

Enzymatic reaction cascades offer a powerful cell-free approach for chemical synthesis, allowing for high specificity and yield by controlling each reaction step. researchgate.net For the production of DCAs from renewable sources like plant oils, multi-enzyme systems have been designed to perform sequential reactions. sci-hub.se A common strategy for converting unsaturated fatty acids, such as oleic acid, into DCAs involves a three-step enzymatic cascade. researchgate.net

Hydration: An oleate (B1233923) hydratase introduces a hydroxyl group at the double bond of the fatty acid. researchgate.net

Oxidation: An alcohol dehydrogenase (ADH) oxidizes the newly formed hydroxyl group into a ketone. researchgate.net

Cleavage and Oxidation: A Baeyer-Villiger monooxygenase (BVMO) then cleaves the carbon chain at the ketone, forming an ester, which is subsequently hydrolyzed to yield a dicarboxylic acid and another carboxylic acid. researchgate.netsci-hub.se

This cascade approach has been successfully used to produce linear DCAs like sebacic acid. sci-hub.se For the synthesis of a branched-chain diacid like this compound, a similar cascade would need to be envisioned, starting from a custom-designed branched-chain unsaturated fatty acid precursor. The final step in many biocatalytic routes involves the selective oxidation of a terminal hydroxyl or aldehyde group to a carboxylic acid, often achieved using a combination of alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). researchgate.net The efficiency of such cascades can be significantly enhanced by optimizing the concentration ratio of each enzyme to maximize productivity. researchgate.net

Metabolic Engineering for Enhanced Bioproduction Yields

To achieve economically viable production titers, the microbial hosts used in fermentation are often genetically modified through metabolic engineering. nih.gov The primary goals are to enhance the metabolic flux towards the desired product and eliminate the formation of unwanted byproducts. nih.gov

Key metabolic engineering strategies include:

Pathway Amplification: Overexpressing the genes that code for the enzymes in the desired biosynthetic pathway. For example, amplifying the expression of P450 monooxygenase genes in C. tropicalis has been shown to significantly increase DCA production. nih.gov

Deletion of Competing Pathways: Knocking out genes involved in competing metabolic pathways redirects carbon flux towards the target molecule. For instance, blocking β-oxidation is a common strategy to prevent the degradation of the fatty acid precursors and intermediates in DCA synthesis. nih.gov Similarly, deleting pathways leading to products like ethanol or glycerol (B35011) in yeast can channel more carbon towards the desired acid. researchgate.net

Cofactor Regeneration: Many enzymatic steps in DCA synthesis, particularly oxidation reactions, depend on cofactors like NAD⁺/NADH. Engineering the host to improve the availability and regeneration of these cofactors is crucial. nih.gov For example, expressing an NADH-forming formate (B1220265) dehydrogenase can increase the NADH pool, thereby improving the yield of products that require reductive steps. nih.gov

These strategies have been instrumental in boosting the production of various organic acids and could be applied to engineer a robust microbial chassis for synthesizing branched-chain DCAs. nih.govnih.gov

Table 2: Examples of Metabolic Engineering Strategies for Enhanced Chemical Production

| Strategy | Target Pathway/Enzyme | Host Organism | Result | Reference |

|---|---|---|---|---|

| Gene Amplification | P450 monooxygenase genes | Candida tropicalis | Increased C6-C18 DCA production | nih.gov |

| Pathway Deletion | β-oxidation pathway | Candida tropicalis | Increased DCA yields | nih.gov |

| Pathway Deletion | Pyruvate-forming enzymes | Escherichia coli | Sevenfold increase in succinic acid | nih.gov |

Development of Novel Biocatalysts for Branched Chain Diacid Synthesis

The synthesis of non-linear molecules like this compound requires enzymes that can recognize and process branched-chain substrates. While many known enzymes prefer linear aliphatic chains, the field of biocatalyst development is rapidly advancing to create novel enzymes with tailored specificities. researchgate.netnih.gov

The development of biocatalysts for branched-chain synthesis can follow several avenues:

Enzyme Discovery: Screening microbial genomes and metagenomic libraries for novel enzymes with activity on branched-chain molecules.

Protein Engineering: Using techniques like directed evolution and rational design to modify the substrate-binding pockets of existing enzymes, thereby expanding their substrate scope. For example, research on fatty acid photodecarboxylase has shown that some enzymes possess an inherent ability to convert certain branched-chain carboxylic acids, indicating that nature already provides templates for engineering. acs.org

Pathway Design: Conceiving entirely new synthetic pathways by combining enzymes from different organisms to create novel reaction sequences capable of building complex branched structures. aiche.org

Although the biocatalytic production of this compound has not been specifically reported, the principles of developing novel biocatalysts are well-established. researchgate.net By applying these techniques, it is conceivable to engineer the necessary enzymes—such as specialized P450s, dehydrogenases, or fatty acid synthases—that can operate on branched precursors to assemble the unique structure of this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetic acid |

| Adipic acid |

| Alkanes |

| Butyl hydroxycinnamates |

| Dicarboxylic acids (DCAs) |

| Ethanol |

| Fatty acids |

| Ferulic acid |

| Glycerol |

| Lactic acid |

| Lactobionic acid |

| Malic acid |

| Oleic acid |

| Sebacic acid (1,10-decanedioic acid) |

| Succinic acid |

Chemical Reactivity and Derivatization Studies of 2,7 Dibutyloctanedioic Acid

Esterification and Transesterification Reactions

The conversion of the carboxylic acid functionalities of 2,7-dibutyloctanedioic acid into esters is a fundamental transformation for producing a wide array of derivatives, including polyesters and plasticizers.

Kinetic and Mechanistic Investigations of Carboxyl Reactivity

The esterification of this compound typically proceeds via acid-catalyzed mechanisms, such as the Fischer-Speier esterification. The presence of the butyl substituents near the carboxyl groups can introduce steric hindrance, potentially affecting the reaction kinetics compared to linear dicarboxylic acids like sebacic acid.

Kinetic studies often involve monitoring the disappearance of the carboxylic acid groups or the appearance of the ester groups over time, using techniques like titration or spectroscopy. The reaction rate is influenced by factors such as temperature, catalyst concentration, and the nature of the alcohol. While specific kinetic data for this compound is not extensively documented in publicly available literature, general principles of dicarboxylic acid esterification apply. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the diester.

Table 1: Hypothetical Kinetic Data for the Esterification of this compound with Ethanol (B145695)

| Time (min) | Concentration of this compound (mol/L) | Concentration of Diethyl 2,7-dibutyloctanedioate (mol/L) |

| 0 | 1.00 | 0.00 |

| 30 | 0.61 | 0.39 |

| 60 | 0.37 | 0.63 |

| 90 | 0.22 | 0.78 |

| 120 | 0.13 | 0.87 |

| 180 | 0.05 | 0.95 |

Note: This data is illustrative and intended to represent a typical kinetic profile.

Synthesis of Symmetrical and Unsymmetrical Diesters

The synthesis of both symmetrical and unsymmetrical diesters of this compound allows for the fine-tuning of material properties.

Symmetrical Diesters: These are synthesized by reacting this compound with an excess of a single alcohol in the presence of an acid catalyst. For example, the reaction with methanol (B129727) would yield dimethyl 2,7-dibutyloctanedioate, while reaction with butanol would produce dibutyl 2,7-dibutyloctanedioate. These symmetrical diesters can be used as monomers in polymerization reactions or as specialty lubricants.

Unsymmetrical Diesters: The synthesis of unsymmetrical diesters is more complex, requiring a multi-step approach to differentiate the two carboxylic acid groups. One method involves the initial monoesterification of the diacid, followed by purification of the monoester and subsequent esterification of the remaining carboxylic acid group with a different alcohol. Another strategy involves the use of a protecting group for one of the carboxyl functions, allowing for the selective esterification of the other.

Amidation and Imidation Reactions

The reaction of this compound with amines leads to the formation of amides and imides, which are precursors to polyamides and other nitrogen-containing materials.

Formation of Diamides and Cyclic Imides

The reaction of this compound with two equivalents of an amine yields the corresponding diamide. The nature of the amine (primary or secondary) will determine the structure of the resulting amide. These diamides can serve as monomers for the synthesis of polyamides with unique properties conferred by the branched alkyl chains.

Intramolecular cyclization to form a cyclic imide is less common for this compound compared to shorter-chain dicarboxylic acids like succinic or glutaric acid, due to the longer carbon chain between the carboxyl groups, which would lead to a thermodynamically less favorable large ring system. However, under specific conditions and with appropriate diamines, macrocyclic structures could potentially be formed.

Mechanistic Aspects of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is typically a condensation reaction that requires activation of the carboxyl group. This can be achieved by heating the reactants to drive off water, or more commonly, by using coupling agents. Reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide, DCC) are effective for this transformation at milder conditions. The mechanism involves the initial reaction of the carboxylic acid with the coupling agent to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond.

Anhydride (B1165640) Formation and Intramolecular Cyclization Pathways

The formation of an anhydride from this compound can be achieved through intramolecular or intermolecular dehydration.

Due to the long chain separating the two carboxyl groups in this compound, the formation of a monomeric cyclic anhydride is sterically and thermodynamically challenging. Such a reaction would lead to a large and strained ring. Therefore, under typical dehydrating conditions (e.g., heating with acetic anhydride or a strong dehydrating agent like phosphorus pentoxide), the predominant pathway is the formation of a polymeric anhydride. This intermolecular condensation results in a linear polymer linked by anhydride bonds. These polymeric anhydrides are of interest as biodegradable materials, as the anhydride linkages are susceptible to hydrolysis.

Reductive Transformations of Carboxylic Acid Moieties

The reduction of the carboxylic acid groups in this compound to alcohols is a key transformation for producing diols, which are valuable monomers for polyesters and polyurethanes.

The conversion of dicarboxylic acids to their corresponding diols is a fundamental transformation in organic synthesis. For this compound, this would yield 2,7-dibutyloctane-1,8-diol. While direct synthesis of this specific diol is not extensively documented in the provided search results, the general methodologies for reducing carboxylic acids are well-established. These typically involve the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes.

A potential synthetic route could be analogous to the synthesis of other structurally related diols, such as (E)-3,7-dimethyl-2-octene-1,8-diol and 2,6-dimethyloctane-1,8-dioic acid, which have been synthesized for various purposes, including as pheromone components. nih.govresearchgate.netnih.gov The synthesis of 2,3-difluorobutan-1,4-diol diastereomers also highlights strategies involving the reduction of corresponding dicarboxylic acid derivatives. researchgate.net

A safer and more selective method for the reduction of carboxylic acids to alcohols involves the use of ammonia-borane in the presence of catalytic TiCl₄ at room temperature. nih.gov This method has shown tolerance for various functional groups and can selectively reduce aliphatic acids in the presence of aromatic ones. nih.gov

Table 1: Potential Reagents for the Conversion of this compound to 2,7-Dibutyloctane-1,8-diol

| Reducing Agent | Typical Conditions | Remarks |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, reflux | A powerful, non-selective reducing agent. |

| Borane-tetrahydrofuran complex (BH₃·THF) | THF, room temperature to reflux | A common and effective reagent for acid reduction. |

| Ammonia-borane/TiCl₄ | Room temperature | A milder, more selective catalytic system. nih.gov |

Achieving the selective reduction of carboxylic acids to aldehydes is a more challenging transformation. Research has focused on developing catalytic systems that can achieve this under mild conditions. One such method employs B(C₆F₅)₃ to catalyze the hydrosilylation of carboxylic acids to form disilyl acetals, which can then be hydrolyzed to aldehydes upon acidic workup. nih.govacs.org This process is efficient even at low catalyst loadings and favors the use of bulky tertiary silanes. nih.govacs.org

Another approach involves iron-catalyzed hydrosilylation, where the choice of catalyst and silane (B1218182) can selectively yield either aldehydes or alcohols. researchgate.net For instance, using tetramethyldisiloxane (TMDS) as the hydrosilane in the presence of an iron catalyst can lead to the formation of aldehydes. researchgate.net Palladium catalysis has also been explored for the highly chemoselective step-down reduction of carboxylic acids to arenes, demonstrating the potential for selective transformations of the carboxyl group. rsc.org

Table 2: Catalytic Systems for Selective Reduction of Carboxylic Acids

| Catalyst System | Product | Key Features |

| B(C₆F₅)₃ / Silane | Aldehyde (after workup) | Mild conditions, low catalyst loading. nih.govacs.org |

| Iron-based catalysts / TMDS | Aldehyde | Selectivity dependent on the choice of catalyst and silane. researchgate.net |

| Palladium catalysts | Arene (decarbonylation) | Demonstrates potential for selective functional group transformation. rsc.org |

Functionalization of the Alkane Backbone of this compound

Functionalizing the saturated hydrocarbon chain of this compound presents a significant synthetic challenge due to the inertness of C-H bonds. However, recent advancements in C-H activation and radical-mediated reactions offer promising avenues for introducing new functionalities.

The direct and selective functionalization of C-H bonds is a highly sought-after goal in organic synthesis. rsc.orgacs.org For a molecule like this compound, the presence of the carboxylic acid groups can be exploited to direct the regioselectivity of C-H activation. The carboxylate group can act as a directing group, facilitating the activation of specific C-H bonds by coordinating to a metal catalyst. rsc.orgacs.org

Palladium-catalyzed C(sp³)–H activation is a well-explored area where the carboxylic acid moiety can direct the activation of the proximal β-C(sp³)–H bond through the formation of a five-membered palladacycle. rsc.org While γ-C(sp³)–H activation is also possible, reaching more distal positions remains a challenge without the use of an external directing group. rsc.org

Recent research has also focused on the regioselective functionalization of terminal methyl groups in alkanes. psu.edursc.org For instance, rhodium complexes have been shown to photocatalytically carbonylate the terminal methyl group of n-pentane with high regioselectivity. psu.edursc.org Silver-based catalysts have also been employed for the functionalization of primary C-H bonds in alkanes via carbene insertion. acs.orgacs.org These methodologies could potentially be adapted to selectively functionalize the terminal methyl groups of the butyl substituents in this compound.

Radical-mediated reactions provide an alternative strategy for the functionalization of alkane backbones. Metallaphotoredox catalysis has emerged as a powerful tool for the functionalization of aliphatic carboxylic acids. princeton.edu This approach can enable transformations that are difficult to achieve through traditional two-electron chemistry. princeton.edu

Decarboxylative functionalization, where the carboxylic acid group is removed and replaced with a new functional group, is a prominent example of radical-mediated reactions. princeton.eduacs.org While the goal here is to functionalize the alkane backbone while retaining the carboxylic acid groups, the principles of radical generation and subsequent C-H functionalization are relevant. By carefully selecting the reaction conditions and catalysts, it may be possible to initiate radical processes that lead to the functionalization of the C-H bonds on the alkane chain of this compound.

Studies of Acid-Base Reactions Involving this compound

As a dicarboxylic acid, this compound will exhibit typical acid-base properties. In aqueous solution, it can donate two protons in successive equilibria, characterized by two distinct acid dissociation constants (pKa values). The first pKa value will correspond to the dissociation of the first carboxylic acid group, and the second, higher pKa value will correspond to the dissociation of the second carboxylate anion.

The pH of a solution of this compound will be less than 7. youtube.com The exact pKa values for this compound are not available in the provided search results, but they would be influenced by the inductive effect of the alkyl chains. The butyl groups, being electron-donating, would slightly decrease the acidity compared to a simple, unbranched dicarboxylic acid of similar chain length.

The acid-base reactions of this compound are fundamental to its use in various applications. For example, in polymerization reactions to form polyesters or polyamides, the carboxylic acid groups will react with alcohols or amines, respectively. The reactivity of the carboxylic acid can be enhanced by converting it to a more reactive derivative, such as an acyl chloride or an ester.

Advanced Spectroscopic and Chromatographic Methodologies in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as a powerful, non-destructive technique for mapping the carbon-hydrogen framework of a molecule. For 2,7-dibutyloctanedioic acid, a suite of NMR experiments would be employed to unambiguously assign all proton and carbon signals and to probe its stereochemistry and solid-state conformation.

To unravel the complex spin systems within this compound, a series of two-dimensional (2D) NMR experiments are essential. These experiments provide correlation data that reveal which atoms are connected through chemical bonds. youtube.comsdsu.edu

COrrelation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of this compound, COSY spectra would reveal correlations between the proton at C2 and the adjacent methylene (B1212753) protons of the butyl group, as well as the protons on C3. Similarly, it would show correlations for the symmetrical half of the molecule around C7.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. sdsu.edunih.gov This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal corresponding to the methine proton at C2 would show a cross-peak with the carbon signal of C2.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds. sdsu.edursc.org This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For this compound, HMBC would show correlations from the methine proton at C2 to the carbonyl carbon (C1) and the carbons of the butyl group, thus confirming the connectivity around the chiral center.

A hypothetical table of expected NMR data for this compound is presented below. Chemical shifts are predicted based on standard values for similar functional groups.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H to ¹³C) |

| C1, C8 | - | ~180 | H2, H3 |

| C2, C7 | ~2.5 (m) | ~45 | C1, C3, C1', C4 |

| C3, C6 | ~1.6 (m) | ~30 | C2, C4, C5 |

| C4, C5 | ~1.4 (m) | ~28 | C2, C3, C6 |

| C1' | ~1.5 (m) | ~35 | C2, C2', C3' |

| C2' | ~1.3 (m) | ~25 | C1', C3', C4' |

| C3' | ~1.3 (m) | ~22 | C1', C2', C4' |

| C4' | ~0.9 (t) | ~14 | C2', C3' |

m = multiplet, t = triplet

This compound possesses two chiral centers at C2 and C7. Determining the relative and absolute stereochemistry (i.e., whether it is the (2R,7R), (2S,7S), or the meso (2R,7S) diastereomer) is crucial. While standard NMR can confirm the presence of diastereomers if a mixture exists, more advanced techniques are needed for specific assignment. One common approach involves the use of chiral derivatizing agents to convert the diastereomers into new compounds with more easily distinguishable NMR spectra. Alternatively, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY or ROESY, could potentially provide through-space correlations that might differ between diastereomers, although this can be challenging for flexible acyclic molecules.

In the solid state, dicarboxylic acids often form well-defined hydrogen-bonded dimers. acs.org Solid-state NMR (ssNMR) is a powerful technique to study the conformation, packing, and hydrogen bonding in crystalline materials. acs.orgnih.gov For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would provide information on the number of crystallographically inequivalent molecules in the unit cell. rsc.org Furthermore, ssNMR can be used to study the dynamics of the carboxylic acid groups, such as proton transfer within the hydrogen-bonded dimers. acs.orgrsc.org This can reveal details about the symmetry and strength of the hydrogen bonds, which are key to the supramolecular structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine its elemental formula. For this compound (C₁₆H₃₀O₄), the exact mass can be calculated and compared to the experimental value obtained from HRMS.

| Formula | Calculated Monoisotopic Mass |

| C₁₆H₃₀O₄ | 286.2144 |

An experimentally determined mass that is within a few parts per million (ppm) of the calculated mass would provide strong evidence for the proposed elemental composition.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the molecular ion or a protonated/deprotonated molecule of this compound) and its subsequent fragmentation. The analysis of the resulting fragment ions provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would be expected:

Loss of Water (H₂O): A common fragmentation for carboxylic acids.

Decarboxylation (loss of CO₂): Another characteristic fragmentation of the carboxylic acid functional group.

Cleavage of the Butyl Group: Fragmentation at the C2-C1' bond would result in the loss of a butyl radical.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group.

A hypothetical fragmentation table for the [M-H]⁻ ion of this compound in negative ion mode ESI-MS/MS is presented below.

| m/z of Fragment Ion | Proposed Fragment Structure/Loss |

| 269.20 | [M-H-H₂O]⁻ |

| 241.21 | [M-H-CO₂]⁻ |

| 229.17 | [M-H-C₄H₉]⁻ (Loss of butyl radical) |

| 143.07 | [C₈H₁₅O₂]⁻ (Cleavage at C4-C5 bond) |

By carefully analyzing these fragmentation patterns, the connectivity of the alkyl chains and the positions of the carboxylic acid groups can be confirmed.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive tool for identifying the functional groups present in a molecule. For this compound, these methods would provide definitive evidence of its dicarboxylic acid structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxyl functional groups. A very broad absorption band, typically observed in the range of 2500-3300 cm⁻¹, is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxyl group would give rise to a strong, sharp peak, typically around 1700-1725 cm⁻¹ for a saturated aliphatic carboxylic acid. The presence of this band is a key indicator of the carbonyl functionality. Other significant peaks would include C-O stretching and O-H bending vibrations, usually found in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions, respectively. The aliphatic butyl side chains and the octanedioic acid backbone would be evidenced by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at approximately 1465 cm⁻¹ and 1375 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the C=O stretch is also a prominent feature in the Raman spectrum, though typically weaker than in the IR spectrum. A key advantage of Raman spectroscopy is the strong signal often observed for C-C bond vibrations within the carbon skeleton, which are generally weak in the IR spectrum. This would be useful in characterizing the backbone of the molecule. The symmetric vibrations of the molecule are particularly Raman active.

The following table summarizes the expected key vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) ** | Expected Raman Frequency (cm⁻¹) ** |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (very broad) | Weak or not observed |

| Carbonyl | C=O stretch | 1700-1725 (strong, sharp) | 1700-1725 (moderate) |

| Carboxylic Acid | C-O stretch | ~1300 | ~1300 |

| Carboxylic Acid | O-H bend (out-of-plane) | ~920 (broad) | Weak or not observed |

| Alkyl Chain | C-H stretch | 2850-2960 | 2850-2960 |

| Alkyl Chain | CH₂ bend | ~1465 | ~1465 |

| Alkyl Chain | CH₃ bend | ~1375 | ~1375 |

Note: The exact frequencies can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.

Advanced Chromatographic Separation Techniques

Chromatography is indispensable for the purification and analysis of this compound, particularly for separating its various isomers.

The synthesis of this compound can result in a mixture of diastereomers due to the presence of two chiral centers at positions 2 and 7. These diastereomers (the (2R,7R), (2S,7S), and meso forms) will have different physical properties and, therefore, can be separated by preparative chromatography.

Preparative High-Performance Liquid Chromatography (HPLC) using a normal-phase or reversed-phase column would be the method of choice. For a non-polar compound like this, reversed-phase chromatography on a C18-functionalized silica (B1680970) gel column is generally effective. A mobile phase consisting of a mixture of water, acetonitrile, or methanol (B129727), often with a small amount of acid (like formic or acetic acid) to suppress the ionization of the carboxylic acid groups and improve peak shape, would be employed. The separation is based on the differential partitioning of the diastereomers between the stationary phase and the mobile phase. The slightly different three-dimensional structures of the diastereomers lead to different interactions with the stationary phase, allowing for their separation. Fractions corresponding to each separated isomer can then be collected for further analysis.

Since this compound possesses two chiral centers, it can exist as a pair of enantiomers ((2R,7R) and (2S,7S)) and a meso compound. After the separation of the meso form, the remaining mixture is a racemate of the two enantiomers. To separate these enantiomers and assess the enantiomeric purity of a potentially resolved sample, chiral chromatography is essential.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. For dicarboxylic acids, CSPs with functionalities capable of hydrogen bonding and dipole-dipole interactions are often effective. The choice of mobile phase, typically a mixture of alkanes and an alcohol, is critical for achieving good separation. The enantiomeric excess (% ee) can be accurately determined by integrating the peak areas of the two enantiomer signals in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for the analysis of this compound. UPLC systems use columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, greater sensitivity, and much faster analysis times. nih.gov

A UPLC method for this compound would likely employ a C18 or a similar reversed-phase column. The higher efficiency of UPLC would be particularly beneficial for resolving the closely eluting diastereomers and for quantifying the compound in complex matrices. A typical UPLC method would involve a gradient elution with a mobile phase of acidified water and an organic solvent like acetonitrile. Detection could be achieved using a photodiode array (PDA) detector or, for higher sensitivity and specificity, a mass spectrometer (UPLC-MS). The rapid analysis time of UPLC is advantageous for high-throughput screening applications. tandfonline.comtandfonline.com

The following table outlines a hypothetical UPLC method for the analysis of this compound isomers.

| Parameter | Condition |

| Column | Acquity UPLC BEH C18 (or similar), 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1-5 µL |

| Detection | PDA at 210 nm or Mass Spectrometry (ESI-) |

X-Ray Crystallography for Absolute Structure Determination

While the other techniques provide information about connectivity and relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule, provided that a suitable single crystal can be obtained. wikipedia.org

For this compound, obtaining a single crystal of one of its enantiomerically pure forms (or a salt thereof with a chiral counter-ion of known absolute configuration) would allow for the unambiguous determination of its absolute stereochemistry ((2R,7R) or (2S,7S)). The diffraction pattern of X-rays passing through the crystal lattice provides detailed information about the atomic positions, bond lengths, and bond angles. The resulting electron density map can be used to build a complete three-dimensional model of the molecule. The long alkyl chains and the carboxylic acid groups in dicarboxylic acids are known to form well-ordered crystal lattices through hydrogen bonding and van der Waals interactions. rsc.orgresearchgate.net The absolute configuration can be determined using anomalous dispersion effects if a heavy atom is present in the crystal structure.

The crystallographic data would provide precise measurements for bond lengths and angles, as well as information about the conformation of the butyl side chains and the octanedioic acid backbone in the solid state.

Computational and Theoretical Chemistry of 2,7 Dibutyloctanedioic Acid

Conformational Analysis and Energy Landscapes

The flexibility of 2,7-Dibutyloctanedioic acid, stemming from its numerous rotatable single bonds in the octanedioic acid backbone and the butyl side chains, results in a complex potential energy surface with a multitude of possible conformations. Identifying the most stable, low-energy conformers is the first step in understanding its physical and chemical behavior.

To navigate the vast conformational space of this compound, molecular mechanics (MM) methods provide an efficient computational starting point. These methods use classical physics-based force fields (e.g., MMFF94, GAFF) to calculate the potential energy of a molecule as a function of its atomic coordinates. A systematic conformational search would be performed by systematically rotating the molecule's dihedral angles to generate a large pool of potential structures.

Following this, molecular dynamics (MD) simulations would be employed to explore the molecule's dynamic behavior and conformational preferences over time, typically within a simulated solvent environment. rsc.orgiitg.ac.in MD simulations solve Newton's equations of motion for the molecule, providing insight into how it folds, flexes, and interacts with its surroundings. aip.org This process helps identify thermally accessible, low-energy conformational families that are likely to be populated under realistic conditions. The results from MD can refine the set of conformers for more accurate, higher-level analysis. acs.orgresearchgate.net

The most promising low-energy conformers identified through MM and MD simulations would be subjected to more accurate quantum chemical calculations. Methods like Density Functional Theory (DFT) are well-suited for this purpose, offering a good balance between computational cost and accuracy. nrel.gov

Using a functional such as B3LYP or M06-2X combined with a suitable basis set (e.g., 6-31G* or larger), a full geometry optimization is performed for each selected conformer. nih.gov This process finds the exact minimum energy structure for each conformation. Subsequent frequency calculations are performed to confirm that each optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies) and to calculate their relative free energies. These calculations allow for a precise ranking of conformational stability. For dicarboxylic acids, it has been shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. scribd.com

Illustrative Data: Relative Energies of Hypothetical Conformers This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound are not available.

| Conformer ID | Description | Relative Energy (kcal/mol) |

| Conf-1 | Extended, linear-like backbone | 0.00 (Reference) |

| Conf-2 | Folded, with intramolecular H-bond | -1.52 |

| Conf-3 | Bent backbone, butyl chains extended | 0.89 |

| Conf-4 | Folded backbone, butyl chains interacting | 2.15 |

Electronic Structure Investigations

Understanding the electronic structure of this compound is key to predicting its chemical reactivity, intermolecular interactions, and spectroscopic properties.

According to Frontier Molecular Orbital (FMO) theory, a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. wikipedia.orgnih.gov For this compound, the HOMO would likely be localized on the oxygen atoms of the carboxyl groups, while the LUMO would be associated with the antibonding orbitals of the carbonyl groups. scispace.com

Illustrative Data: Frontier Orbital Energies This table presents hypothetical data calculated at the B3LYP/6-31G level for the lowest energy conformer, for illustrative purposes.*

| Parameter | Energy (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap (ΔE) | 6.36 |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within this compound dictates its polarity and how it interacts with other molecules. An electrostatic potential (ESP) map provides a powerful visual representation of this charge distribution. wuxiapptec.com The ESP is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values.

Regions of negative electrostatic potential (typically colored red) correspond to areas of high electron density and are prone to electrophilic attack. In this compound, these would be concentrated around the electronegative oxygen atoms of the two carboxyl groups. nih.govopenstax.org Regions of positive electrostatic potential (colored blue) indicate electron-deficient areas, which are susceptible to nucleophilic attack. These would be found around the acidic protons of the carboxyl groups. libretexts.org The nonpolar alkyl backbone and butyl chains would exhibit a neutral potential (green or yellow). This mapping is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions. avogadro.cc

Prediction of Spectroscopic Parameters via Computational Models

Computational models can accurately predict various spectroscopic parameters, providing theoretical spectra that can aid in the identification and characterization of a molecule. winterschool.cc

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be determined. This allows for the theoretical prediction of the IR spectrum, including characteristic peaks such as the O-H stretching of the carboxylic acid group (typically broad, ~3000 cm⁻¹) and the C=O carbonyl stretching (~1700-1750 cm⁻¹). aip.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate the magnetic shielding tensors of the ¹H and ¹³C nuclei. These values can then be converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane), yielding a predicted NMR spectrum that can be directly compared with experimental data.

Illustrative Data: Predicted vs. Experimental Spectroscopic Data This table presents hypothetical calculated data alongside typical experimental ranges for key functional groups, for illustrative purposes.

| Spectroscopic Parameter | Calculated Value | Typical Experimental Range |

| IR: C=O Stretch (cm⁻¹) | 1725 | 1700 - 1760 |

| IR: O-H Stretch (cm⁻¹) | 3150 | 2500 - 3300 |

| ¹³C NMR: COOH (ppm) | 178.5 | 175 - 185 |

| ¹H NMR: COOH (ppm) | 11.8 | 10.5 - 12.0 |

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms at a molecular level. For a molecule like this compound, these studies would typically involve quantum mechanical calculations to map out the potential energy surface of a given reaction.

Transition State Characterization and Reaction Pathway Elucidation

The elucidation of a reaction pathway involves identifying the reactants, products, intermediates, and, most importantly, the transition states. A transition state is a high-energy, transient configuration of atoms that must be passed through for a reaction to occur. Computational methods such as Density Functional Theory (DFT) or ab initio calculations are commonly used to locate and characterize these transition states. For this compound, this would involve modeling reactions such as esterification, amidation, or polymerization and calculating the energy barriers associated with each step. The characterization would include determining the geometry of the transition state and its vibrational frequencies to confirm it is a true first-order saddle point on the potential energy surface.

Catalytic Cycle Analysis in Complex Synthesis

In many synthetic routes, catalysts are employed to lower the activation energy of a reaction. Computational modeling can be used to analyze the entire catalytic cycle. This involves modeling the interaction of this compound with a catalyst, the formation of catalyst-substrate complexes, the transition states for the catalyzed reaction steps, and the regeneration of the catalyst. For instance, if an acid catalyst is used for the polymerization of this compound, computational studies could reveal the precise role of the catalyst in protonating the carbonyl oxygen and facilitating nucleophilic attack.

Solvent Effects and Solvation Models in Reactivity Predictions

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational chemistry accounts for solvent effects through various models. Explicit solvation models involve including a number of solvent molecules in the calculation, which can be computationally expensive. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. These models can be used to calculate the free energy of solvation for reactants, transition states, and products, thereby providing a more accurate prediction of reaction energetics in solution. For this compound, the bulky butyl groups would influence its solubility and the solvation of its reactive carboxylic acid functional groups, making the choice of solvent a critical factor in its reactivity.

While these computational methodologies are standard in theoretical chemistry, their specific application to this compound has not been reported in the accessible scientific literature. Therefore, no specific data tables or detailed research findings can be presented at this time.

Based on a comprehensive search for "this compound" in the context of the specific topics outlined in your request, it has been determined that there is currently no publicly available scientific literature or data to support the creation of the requested article.

Searches for the role of "this compound" in the synthesis of linear polyesters and polyamides, kinetic studies of its polymerization, its use as a cross-linking agent, and as a precursor for advanced polymeric architectures such as branched polymers, block copolymers, and dendrimers, did not yield any specific results.

To ensure scientific accuracy and strictly adhere to the instructions of focusing solely on "this compound," it is not possible to generate content based on findings related to other chemical compounds. Therefore, the requested article cannot be provided at this time due to the lack of specific, verifiable information on the subject.

Role As a Monomer and Building Block in Polymer and Materials Science

Functionalization of Polymeric Materials via 2,7-Dibutyloctanedioic Acid Moieties

The incorporation of specific chemical entities, or moieties, into a polymer's structure is a fundamental strategy for tailoring its macroscopic properties. The introduction of this compound moieties into polymeric materials, either as a comonomer during polymerization or through post-polymerization modification, offers a potential pathway to functionalized polymers with unique characteristics. While direct research on the use of this compound for polymer functionalization is not extensively documented in publicly available literature, the principles of polymer science allow for well-founded postulations based on the behavior of structurally analogous branched, long-chain dicarboxylic acids.

The functionalization of polymers with such diacid moieties can be envisioned through two primary routes: incorporation into the polymer backbone or attachment as a pendant group. In either case, the distinct structural features of this compound—a C16 backbone with butyl branches at the C2 and C7 positions—are expected to impart significant changes to the polymer's physical and chemical properties.

Influence on Polymer Architecture and Properties

The introduction of branched, long-chain dicarboxylic acids into polymer chains, such as in the synthesis of polyesters or polyamides, can disrupt the regular packing of polymer chains. rsc.orgacs.org This disruption of crystallinity typically leads to more amorphous materials. rsc.org Consequently, polymers incorporating this compound are predicted to exhibit lower melting points and reduced crystallinity compared to polymers made with linear dicarboxylic acids of similar chain length.

Furthermore, the hydrophobic nature of the long aliphatic chain and the butyl branches would be expected to increase the hydrophobicity of the resulting polymer. This could be advantageous for applications requiring low surface energy or water repellency. acs.org

Potential Functionalization Strategies

The carboxylic acid groups of this compound are the primary sites for functionalization. These groups can be readily converted into a variety of other functional groups, or they can be used to react with other polymers to form graft copolymers.

One potential strategy involves the synthesis of polyesters or polyamides where this compound is one of the monomers. mdpi.comresearchgate.net The resulting polymer would have the diacid moiety integrated into its backbone. The properties of this new polymer could be fine-tuned by adjusting the ratio of the branched diacid to other comonomers.

Another approach is the post-polymerization modification of existing polymers. For instance, a polymer with hydroxyl or amine groups could be reacted with this compound or its derivatives (like an acid chloride or ester) to attach the diacid as a pendant group. This method allows for the modification of the surface properties of a pre-formed material.

Data from Analogous Systems

To illustrate the potential impact of incorporating branched, long-chain dicarboxylic acids, we can examine data from studies on similar monomers. For example, studies on polyesters synthesized with branched diols have shown a significant increase in the glass transition temperature and a decrease in crystallinity compared to their linear counterparts.

| Monomer System | Polymer Type | Resulting Property Change | Reference |

| Branched Diols with Adipic Acid | Polyester | Amorphous with higher Tg compared to linear diol polyester | rsc.org |

| Long-Chain Dicarboxylic Acids | Polyester | Tunable biodegradability and mechanical strength | mdpi.com |

| Methyl-Branched Diols in Copolyesters | Copolyester | Increased Tg, reduced crystallinity, increased hydrophobicity | acs.org |

These examples from analogous systems strongly suggest that the incorporation of this compound moieties would provide a versatile tool for the functionalization of polymeric materials, enabling the creation of new materials with tailored thermal, mechanical, and surface properties.

Future Directions and Emerging Research Opportunities

Development of Novel Catalytic Systems for 2,7-Dibutyloctanedioic Acid Synthesis and Transformation

The synthesis of long-chain dicarboxylic acids (LCDAs) is a field of active research, moving away from complex and often low-yield chemical methods toward more sustainable biotechnological routes. researchgate.net Future efforts to produce this compound will likely focus on engineered microorganisms.

Synthesis:

Biocatalysis: A promising route involves the use of genetically modified yeasts, such as Candida or Pichia species. fraunhofer.de These organisms can be engineered to convert specific fatty acid precursors through ω-oxidation to the corresponding dicarboxylic acid. The key challenge for this compound would be to identify or engineer enzymes capable of acting on a branched-chain substrate. Research could focus on modifying the substrate specificity of existing cytochrome P450 enzymes involved in fatty acid hydroxylation.

Gene Knockout Strategies: To maximize yield, the metabolic pathways that degrade dicarboxylic acids within the host organism, primarily peroxisomal β-oxidation, would need to be blocked. fraunhofer.denih.gov This involves targeted gene knockouts to create a production strain that accumulates the desired product.

Chemo-enzymatic Synthesis: A hybrid approach could also be explored, where a branched precursor is synthesized chemically and then converted to the final diacid using a whole-cell or isolated enzyme catalyst.

Transformation: Once synthesized, the transformation of this compound into high-value products is the next frontier. Catalytic research will be essential for processes such as:

Polycondensation: Developing efficient catalysts for the polymerization of this compound with various diamines or diols to produce specialty polyamides and polyesters. The steric hindrance from the butyl groups may require catalysts with higher activity or specific geometries compared to those used for linear diacids.

Reduction: Catalytic reduction of the carboxylic acid groups to alcohols would yield 2,7-dibutyloctane-1,8-diol, a monomer that could impart unique flexibility and solubility properties to polyurethanes and other polymers.

Asymmetric Catalysis: The chiral centers at C2 and C7 offer the opportunity for stereoselective catalysis. Developing catalysts that can differentiate between the stereoisomers of this compound would allow for the synthesis of isotactic or syndiotactic polymers with highly controlled properties.

Integration into Supramolecular Chemistry and Self-Assembly Systems

Dicarboxylic acids are fundamental building blocks in supramolecular chemistry due to their ability to form robust hydrogen-bonded synthons. The unique structure of this compound offers new possibilities for designing complex molecular assemblies.

Modulation of Hydrogen Bonding: The butyl groups are positioned to sterically influence the formation of hydrogen bonds. This could lead to the preferential formation of linear "tapes" or cyclic assemblies, depending on the solvent and conditions. Unlike the planar, sheet-like structures often formed by linear α,ω-dicarboxylic acids, the branched structure of this compound could promote the formation of more three-dimensional, porous, or liquid-crystalline phases.

Host-Guest Chemistry: The branched structure could create unique cavities and clefts in its self-assembled structures, making it a candidate for host-guest systems. These assemblies could be designed to selectively bind small molecules, with potential applications in sensing, separation, or controlled release.

Analogy to Natural Branched Lipids: In nature, branched-chain fatty acids like diabolic acids are found in the membranes of certain bacteria, where they influence membrane fluidity and stability. wikipedia.org Similarly, this compound could be used as a synthetic lipid analogue to create novel vesicles or liposomes with tailored physical properties, such as enhanced stability or altered permeability.

Advanced Materials Engineering Leveraging this compound Architectures

The primary application for dicarboxylic acids is in the production of polymers. researchgate.net The incorporation of this compound as a monomer is expected to yield materials with distinct properties compared to those made from linear diacids like suberic acid. wikipedia.org

High-Performance Polymers: Long-chain dicarboxylic acids are known to impart flexibility and strength to polymers. grandviewresearch.com The butyl side chains in this compound would act as built-in plasticizers, disrupting chain packing and lowering the crystallinity of the resulting polymers. This could lead to:

Specialty Polyamides (Nylons): Polyamides made with this monomer would likely exhibit lower melting points, improved solubility in organic solvents, and enhanced elasticity. These properties are desirable for applications in flexible tubing, wire insulation, and specialty textiles.

Advanced Polyesters and Copolyesters: When used in polyesters, the monomer could improve toughness and reduce brittleness. It could also enhance miscibility in polymer blends.

Powder Coatings and Lubricants: The branched structure could be leveraged in the formulation of powder coatings, potentially improving flow and film-forming properties. grandviewresearch.com Its esters could serve as high-performance lubricant base stocks with good thermal stability and low-temperature viscosity.

Biodegradable Materials: As a derivative of a fatty acid structure, polymers incorporating this compound may exhibit enhanced biodegradability, a key feature for developing sustainable plastics. researchgate.net

Table 1: Comparative Properties of Suberic Acid and Predicted Properties of this compound

| Property | Suberic Acid (Octanedioic Acid) | This compound (Predicted) | Rationale for Prediction |

| Molecular Formula | C₈H₁₄O₄ wikipedia.org | C₁₆H₃₀O₄ | Addition of two C₄H₈ branches. |

| Molar Mass | 174.19 g/mol wikipedia.org | 286.42 g/mol | Calculated from the molecular formula. |

| Physical State | Crystalline Solid wikipedia.org | Likely a viscous liquid or low-melting solid | Alkyl branches disrupt crystal packing, lowering the melting point. |

| Solubility in Water | 2.46 g/L wikipedia.org | Lower | The increased hydrocarbon content (from C8 to C16) will decrease water solubility. |

| Solubility in Nonpolar Solvents | Low | Higher | The butyl groups increase the nonpolar character, enhancing solubility in organic solvents. |

| Polymer Crystallinity | High | Low | The side chains prevent efficient packing of polymer chains, reducing crystallinity and increasing amorphous content. |

Theoretical Advances in Predicting Reactivity and Conformation of Branched Dicarboxylic Acids

Given the challenges in synthesizing and isolating novel compounds, theoretical and computational chemistry will play a vital role in predicting the properties and guiding the experimental design for this compound.

Conformational Analysis: The flexibility of the octanedioic acid backbone, combined with the rotational freedom of the butyl groups, results in a complex conformational landscape. Computational modeling using density functional theory (DFT) or molecular dynamics (MD) simulations will be essential to identify low-energy conformers. Understanding the preferred shapes of the molecule is crucial for predicting how it will pack in a crystal, self-assemble in solution, or fit into a polymer chain.

Reactivity and pKa Prediction: Theoretical models can predict the acidity (pKa) of the two carboxylic acid groups. The proximity of the electron-donating butyl groups may slightly alter the pKa values compared to suberic acid. Furthermore, computational studies can model the transition states for esterification and amidation reactions, providing insight into the kinetic barriers introduced by the steric hindrance of the butyl groups.

Simulation of Polymer Properties: Advanced molecular modeling can be used to build virtual polymers incorporating this compound. Simulations of these polymers can predict key material properties such as the glass transition temperature, Young's modulus, and solubility parameters, allowing for the in silico design of new materials before committing to costly and complex synthesis. This approach accelerates the materials discovery process and helps prioritize experimental efforts.

Q & A

Q. What are the standard protocols for synthesizing and characterizing 2,7-Dibutyloctanedioic acid in academic research?

Methodological Answer:

- Synthesis : Use esterification or condensation reactions under controlled conditions (e.g., reflux with acid catalysts like sulfuric acid). Purify via recrystallization or column chromatography.

- Characterization :

- Purity : Validate via HPLC (≥95% purity threshold) and melting point analysis .

- Structural Confirmation : Employ -NMR, -NMR, and FT-IR spectroscopy to confirm branching and carboxylate groups. For novel derivatives, include high-resolution mass spectrometry (HRMS) .

- Documentation : Follow IUPAC naming conventions and report all spectral data in supplementary materials, avoiding redundancy in the main text .

Q. How can researchers design a reproducible experimental workflow for studying the compound’s physicochemical properties?

Methodological Answer:

- Solubility Testing : Use a gradient solvent system (e.g., water, ethanol, DMSO) with UV-Vis spectroscopy to quantify solubility. Include triplicate measurements and statistical error bars .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Compare results with differential scanning calorimetry (DSC) to identify decomposition phases .

- Data Reporting : Tabulate results (e.g., melting point ranges, values) and cross-reference with prior studies to identify outliers .

Q. What strategies ensure credible literature review and citation practices for this compound?